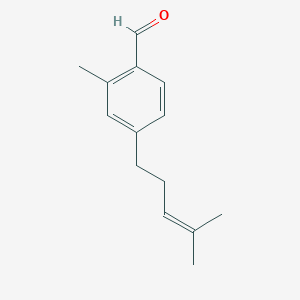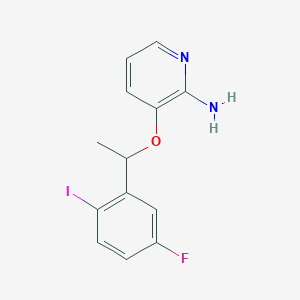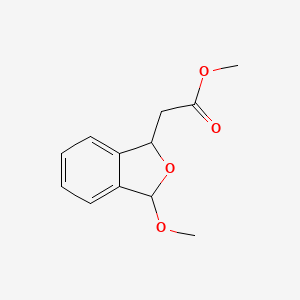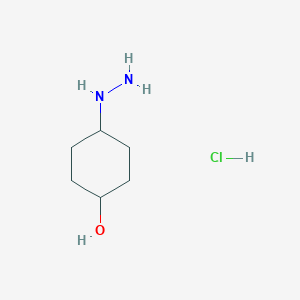
4-Hydrazinylcyclohexanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazinylcyclohexanol hydrochloride is an organic compound with the molecular formula C6H15ClN2O. It is a derivative of cyclohexanol, where a hydrazine group is attached to the fourth position of the cyclohexane ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinylcyclohexanol hydrochloride typically involves the reaction of cyclohexanone with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then reduced to yield the desired product. The reaction conditions often include:
Temperature: 50-70°C
Solvent: Aqueous or organic solvents like ethanol
Catalysts: Acidic catalysts such as hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as mechanosynthesis and solid-state melt reactions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydrazinylcyclohexanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of amines or alcohols
Substitution: Replacement of the hydrazine group with other functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted cyclohexane derivatives .
Aplicaciones Científicas De Investigación
4-Hydrazinylcyclohexanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and Schiff bases.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-Hydrazinylcyclohexanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can lead to the modulation of biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydrazinylcyclohexanone
- 4-Hydrazinylcyclohexane
- Cyclohexanol, 4-hydrazinyl-
Uniqueness
4-Hydrazinylcyclohexanol hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and solubility, making it a valuable reagent in various applications .
Propiedades
Fórmula molecular |
C6H15ClN2O |
|---|---|
Peso molecular |
166.65 g/mol |
Nombre IUPAC |
4-hydrazinylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H14N2O.ClH/c7-8-5-1-3-6(9)4-2-5;/h5-6,8-9H,1-4,7H2;1H |
Clave InChI |
SATOIAGOXHKYEC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1NN)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


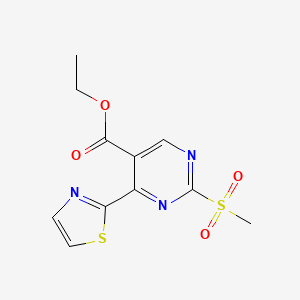
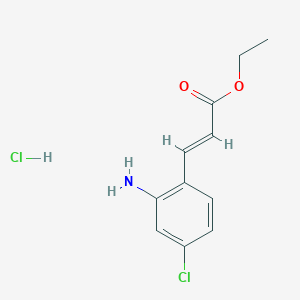
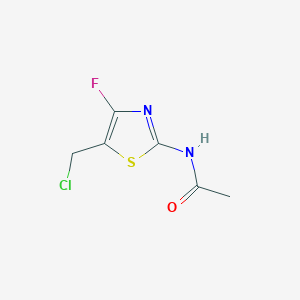
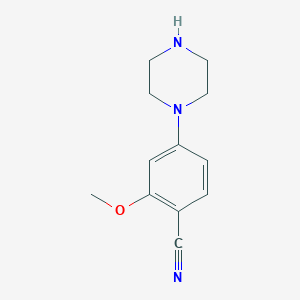
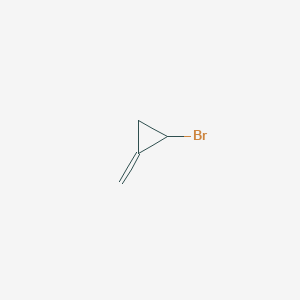
![Ethyl 3-carboxy-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13981919.png)
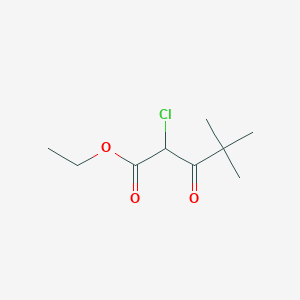
![3-Bromothieno[2,3-d]pyridazine](/img/structure/B13981928.png)
![3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13981935.png)
![[4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone](/img/structure/B13981937.png)
![ethyl 4-(3-amino-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13981939.png)
